molecular formula C13H11NO4 B2391012 Ethyl 5-benzoylisoxazole-3-carboxylate CAS No. 128015-02-1

Ethyl 5-benzoylisoxazole-3-carboxylate

Cat. No.: B2391012
CAS No.: 128015-02-1
M. Wt: 245.234
InChI Key: GBGMRACAYBETBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-benzoylisoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential, making them significant in medicinal chemistry .

Preparation Methods

The synthesis of ethyl 5-(phenylcarbonyl)isoxazole-3-carboxylate typically involves the reaction of acetophenone with diethyloxalate in a basic solution of ethanol, followed by the addition of hydroxylamine hydrochloride . The reaction conditions include:

Chemical Reactions Analysis

Ethyl 5-benzoylisoxazole-3-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Hydrazine hydrate, sodium borohydride.

    Substitution reagents: Alkyl halides, aryl halides.

Major products formed from these reactions include various substituted isoxazole derivatives .

Scientific Research Applications

Ethyl 5-benzoylisoxazole-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 5-(phenylcarbonyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to biological targets based on its chemical structure. The isoxazole ring plays a crucial role in its biological activity, allowing it to interact with enzymes, receptors, and other proteins .

Comparison with Similar Compounds

Ethyl 5-benzoylisoxazole-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of ethyl 5-(phenylcarbonyl)isoxazole-3-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

Ethyl 5-benzoylisoxazole-3-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its isoxazole ring, which is known for contributing to various biological activities. The synthesis typically involves cycloaddition reactions and palladium-catalyzed hydrogenation processes. For example, one study described the synthesis involving propargyl benzoate and ethyl nitroacetate, yielding high purity through standard chromatographic techniques .

Antimicrobial Activity

Research indicates that derivatives of isoxazole compounds, including this compound, exhibit significant antimicrobial properties. A study screened various derivatives against common bacterial strains such as Bacillus subtilis and Escherichia coli, revealing that certain substitutions on the benzoyl moiety can enhance activity. The minimal inhibitory concentrations (MIC) for selected compounds were notably lower against Pichia pastoris, suggesting a structure-activity relationship that merits further exploration .

Table 1: Antimicrobial Activity of Isoxazole Derivatives

CompoundMIC against Bacillus subtilisMIC against Escherichia coliMIC against Pichia pastoris
Compound 132 µg/mL64 µg/mL16 µg/mL
Compound 216 µg/mL32 µg/mL8 µg/mL
This compoundTBDTBDTBD

Anticancer Activity

This compound has also been studied for its anticancer properties. A significant body of research has demonstrated that isoxazole derivatives can induce cytotoxic effects in various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Case Study: Cytotoxic Effects on Cancer Cells

In a notable study, this compound was tested against multiple cancer cell lines. The results indicated a dose-dependent cytotoxic effect, with IC50 values ranging from 10 to 30 µM across different cell types. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, which showed increased annexin V staining in treated cells.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Many isoxazole derivatives act as enzyme inhibitors, disrupting metabolic pathways essential for microbial growth or cancer cell survival.
  • Induction of Oxidative Stress : These compounds can generate reactive oxygen species (ROS) within cells, leading to oxidative damage and subsequent cell death.
  • Modulation of Signaling Pathways : this compound may influence key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.

Future Directions

The promising biological activities exhibited by this compound suggest potential applications in drug development. Future research should focus on:

  • In Vivo Studies : To evaluate the efficacy and safety profiles in animal models.
  • Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.
  • Optimization of Derivatives : To enhance potency and selectivity against target pathogens or cancer cells.

Properties

IUPAC Name

ethyl 5-benzoyl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-2-17-13(16)10-8-11(18-14-10)12(15)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGMRACAYBETBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.